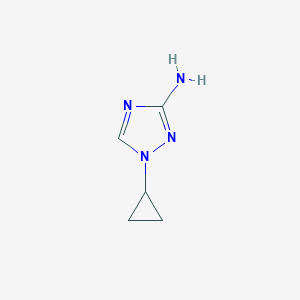

1-Cyclopropyl-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-cyclopropyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCOUGQDMIWSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1 Cyclopropyl 1h 1,2,4 Triazol 3 Amine

Reactions Involving the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle characterized by the presence of three nitrogen atoms, which significantly influences its reactivity. The ring system is generally stable but possesses both electron-rich nitrogen atoms and electron-deficient carbon atoms, making it susceptible to both electrophilic and nucleophilic attack.

Electrophilic Substitution : Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions, such as protonation and alkylation, preferentially occur at the ring nitrogens. The parent 1H-1,2,4-triazole is readily protonated at the N4 position. For 1-substituted triazoles like 1-cyclopropyl-1H-1,2,4-triazol-3-amine, the remaining ring nitrogens (N2 and N4) are potential sites for electrophilic attack.

Nucleophilic Substitution : The carbon atoms of the triazole ring, particularly C3 and C5, are attached to electronegative nitrogen atoms, rendering them π-deficient. This electronic characteristic makes them susceptible to nucleophilic attack under certain conditions, although such reactions are less common than those involving the nitrogen atoms or the exocyclic amino group.

Ring Stability : The 1,2,4-triazole ring is known for its high stability due to its aromatic character. It is generally resistant to ring-opening reactions under common synthetic conditions. This stability is a crucial feature that allows for extensive functionalization at other parts of the molecule without compromising the core heterocyclic structure.

Functionalization and Transformations at the Amino Group

The primary amino group at the C3 position is a key handle for derivatization, behaving as a typical nucleophile. Its reactivity allows for a wide range of transformations to introduce new functional groups and build more complex molecular architectures.

Schiff Base Formation : One of the most common transformations is the condensation reaction with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent like methanol. The resulting azomethine group (-N=CH-) is a valuable pharmacophore in medicinal chemistry. Facile and high-yield synthesis of such Schiff bases has been reported using both conventional heating and ultrasound-assisted methods.

Diazotization Reactions : The exocyclic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate. For instance, C-azido-1,2,4-triazoles can be prepared from the corresponding C-amino derivatives via diazotization followed by reaction with an azide (B81097) ion source. This provides a pathway to introduce an energetic azido (B1232118) group or to further convert the diazonium intermediate into other functionalities.

Alkylation and Acylation Reactions of Triazolamines

Alkylation and acylation are fundamental reactions for modifying the nucleophilic centers of this compound. However, the presence of multiple nucleophilic sites—the exocyclic amino group and the N2 and N4 ring nitrogens—can lead to challenges in selectivity.

Alkylation : The reaction of 1-substituted 3-amino-1,2,4-triazoles with alkyl halides can result in a mixture of products. Alkylation can occur at the N2 or N4 positions of the triazole ring, or at the exocyclic 3-amino group. The reaction outcome is influenced by the nature of the electrophile (alkylating agent) and the reaction conditions. Computational and experimental studies on similar systems have shown that quaternization by many alkyl halides proceeds with low selectivity, potentially involving all three nucleophilic centers. To achieve selectivity, particularly for N4-alkylation, a common strategy involves protecting the more nucleophilic amino group, for example, as an acetylamino derivative, before carrying out the alkylation.

Acylation : Similar to alkylation, acylation with agents like acid chlorides or anhydrides can occur at the amino group or the ring nitrogens. Acylation of 3-amino-1,2,4-triazole can yield different products depending on the acylating agent and conditions. For instance, acylation may occur selectively at the amino group to form 3-acylamino derivatives or at a ring nitrogen. The use of protecting groups can be crucial for directing the acylation to a specific site.

| Reaction Type | Reagent Example | Potential Site of Reaction | Product Type |

| Alkylation | Methyl Iodide | N2, N4, exocyclic NH₂ | N-alkylated triazolium salt, N-alkylated aminotriazole |

| Acylation | Acetyl Chloride | exocyclic NH₂, N2 | N-acetylated aminotriazole |

| Schiff Base | Benzaldehyde | exocyclic NH₂ | Imine (Schiff Base) |

| Diazotization | NaNO₂ / HCl | exocyclic NH₂ | Diazonium Salt |

Synthesis of Substituted 1-Cyclopropyl-1H-1,2,4-triazole Derivatives

The N-cyclopropyl group is generally a stable substituent. iris-biotech.de Its three-membered ring is characterized by significant ring strain, which imparts some unique chemical properties resembling those of a double bond. However, under most standard synthetic conditions used for modifying the triazole or amino groups, the cyclopropyl (B3062369) ring remains intact.

Modification of the cyclopropyl ring itself is less common and typically requires specific and often harsh conditions that can lead to ring-opening. For example, studies on other N-cyclopropylamines have shown that oxidative N-dealkylation by enzymes or strong oxidizing agents can lead to fragmentation of the cyclopropyl ring. nih.gov Electrophilic ring-opening can also be induced by strong acids. nih.gov Furthermore, reactions involving the formation of an amine radical cation, such as during nitrosation with nitrous acid, can lead to selective cleavage and opening of the cyclopropyl group. researchgate.net These reactions highlight that while the ring is robust, it can be a reactive participant under specific oxidative or strongly acidic conditions.

The C5 position of the this compound scaffold is the most common site for introducing further diversity. Various synthetic strategies have been developed to construct 3,5-disubstituted or 1,3,5-trisubstituted 1,2,4-triazoles.

One prevalent method involves the cyclocondensation of aminoguanidine (B1677879) with carboxylic acids. This approach allows the carboxylic acid to serve as the precursor for the substituent at the C5 position. Microwave-assisted synthesis has been shown to be an efficient, green method for this transformation, providing good yields of 5-substituted 3-amino-1,2,4-triazoles. mdpi.com Another strategy involves the reaction of 3-amino-1,2,4-triazoles with other heterocyclic systems. For example, the reaction of 3-amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-triazine-5-carbonitriles can lead to the introduction of a substituted triazole moiety at the C5 position of the triazine ring. researchgate.net

| Precursor 1 | Precursor 2 | Reaction Type | C5-Substituent Introduced |

| Aminoguanidine | Aliphatic/Aromatic Carboxylic Acid | Cyclocondensation | Alkyl / Aryl group |

| N-Guanidinosuccinimide | Amine | Recyclization | Amide-containing alkyl chain |

| 3-Amino-1,2,4-triazole | Isothiocyanate, Hydrazine, Amidine | Three-component condensation | Amino group |

Coordination Chemistry: Ligand Properties and Metal Complexation

The 1,2,4-triazole nucleus, with its multiple nitrogen atoms, is an excellent building block for constructing coordination complexes and metal-organic frameworks (MOFs). researchgate.net this compound can act as a versatile ligand, coordinating to metal centers primarily through its ring nitrogen atoms.

The N2 and N4 atoms of the triazole ring are the most common coordination sites, allowing the ligand to act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. The exocyclic 3-amino group can also participate in coordination, although this is less frequent. The specific coordination mode depends on several factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Studies on the closely related 3-amino-1,2,4-triazole (Hatz) and its derivatives have revealed a rich coordination chemistry. It has been shown to form a variety of structures, from discrete mononuclear complexes to multidimensional frameworks with transition metals like Cobalt(II), Zinc(II), Manganese(II), and Iron(II). mdpi.comtandfonline.comiucr.org In these complexes, the aminotriazole ligand often acts as a bidentate bridging ligand, connecting metal centers through its N1 and N2 (or N2 and N4) atoms. The resulting structures are often further stabilized by extensive hydrogen bonding networks involving the non-coordinating amino group. researchgate.netmdpi.com

| Metal Ion | Co-ligand | Resulting Complex Structure | Reference |

| Co(II) | 5-nitroisophathalate | 3D Framework with binuclear subunits | tandfonline.com |

| Co(II) | p-nitrobenzolate | 2D Undulated Layer | tandfonline.com |

| Co(II) | 1,2,4-benzenetricarboxylate | 0D Trinuclear Cluster | tandfonline.com |

| Zn(II) | Water | Mononuclear Complex | mdpi.comnih.gov |

| Mn(II) | Water | Mononuclear Complex | mdpi.comnih.gov |

| Cd(II) | Water | 1D Polymeric Chain | mdpi.comnih.gov |

Structural Characterization and Theoretical Investigations of 1 Cyclopropyl 1h 1,2,4 Triazol 3 Amine

Spectroscopic Methods for Structural Elucidation

While specific experimental spectra for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine are not widely available in published literature, its structure can be reliably predicted and understood through the analysis of data from closely related compounds and the fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the cyclopropyl (B3062369), triazole, and amine protons. The protons of the cyclopropyl group will likely appear as complex multiplets in the upfield region, typically between 0.6 and 1.2 ppm. The methine proton of the cyclopropyl group attached to the triazole ring is expected to be shifted further downfield compared to the methylene (B1212753) protons. The C-H proton on the triazole ring is anticipated to resonate as a singlet in the downfield region, likely between 7.5 and 8.5 ppm. The protons of the primary amine group are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed in the range of 5.0 to 6.0 ppm. urfu.ru

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The triazole ring carbons are expected to appear in the downfield region, with the carbon atom attached to the amino group (C3) resonating at approximately 155-160 ppm and the other carbon atom (C5) at around 140-145 ppm. rsc.orgufv.br The methine carbon of the cyclopropyl group directly attached to the triazole nitrogen is anticipated to have a chemical shift in the range of 30-35 ppm, while the methylene carbons of the cyclopropyl ring will likely appear further upfield, between 5 and 10 ppm. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole C-H | 7.5 - 8.5 (s) | 140 - 145 |

| Amine NH₂ | 5.0 - 6.0 (br s) | - |

| Cyclopropyl CH | 3.0 - 3.5 (m) | 30 - 35 |

| Cyclopropyl CH₂ | 0.6 - 1.2 (m) | 5 - 10 |

| Triazole C-NH₂ | - | 155 - 160 |

Note: These are predicted values based on analogous compounds and are subject to variation based on experimental conditions.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclopropyl group and the triazole ring are expected in the 2900-3100 cm⁻¹ region. The C=N and N=N stretching vibrations within the triazole ring are likely to be observed in the fingerprint region, typically between 1400 and 1600 cm⁻¹. ijsr.netresearchgate.net The N-H bending vibration of the amino group is also expected in this region, around 1620 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3400 | Stretching |

| C-H (Aromatic/Cyclopropyl) | 2900 - 3100 | Stretching |

| C=N (Triazole Ring) | 1400 - 1600 | Stretching |

| N=N (Triazole Ring) | 1400 - 1600 | Stretching |

| N-H (Amine) | ~1620 | Bending |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (124.15 g/mol ). The fragmentation pattern can offer insights into the molecule's structure. A common fragmentation pathway for 1-alkyl-1H-1,2,4-triazol-3-amines involves the loss of the alkyl group. For a closely related compound, 1-propyl-1H-1,2,4-triazol-3-amine, the mass spectrum shows a base peak corresponding to the loss of an ethyl radical from the propyl group, followed by the loss of HCN. nist.govnist.gov By analogy, for this compound, a significant fragment could result from the cleavage of the cyclopropyl ring.

X-ray Crystallography Studies of Related Cyclopropyl-Triazole Compounds

While a specific crystal structure for this compound is not available, X-ray crystallography studies on related cyclopropyl-triazole compounds provide valuable insights into the likely solid-state conformation. researchgate.net In such structures, the triazole ring is typically planar. The cyclopropyl group is often oriented at a significant dihedral angle with respect to the plane of the triazole ring. Intermolecular hydrogen bonding is a common feature in the crystal packing of amino-triazoles, with the amino group acting as a hydrogen bond donor and the nitrogen atoms of the triazole ring acting as acceptors. These interactions can lead to the formation of extended supramolecular networks.

Computational Chemistry and Quantum Chemical Calculations

Computational methods are invaluable for understanding the electronic structure and properties of molecules, especially when experimental data is limited.

Density Functional Theory (DFT) and Hartree-Fock (HF) are quantum chemical methods used to investigate the electronic structure of molecules. nih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. For C-amino-1H-1,2,4-triazoles, computational studies have been used to predict their reactivity. nih.govresearchgate.net Fukui functions and molecular electrostatic potential calculations can identify the most nucleophilic and electrophilic sites within the molecule, offering insights into its chemical behavior. nih.gov Such studies on this compound would likely indicate that the nitrogen atoms of the triazole ring and the exocyclic amino group are the primary sites for electrophilic attack.

Molecular Geometry Optimization and Conformational Analysis

The initial step in theoretical analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For derivatives of 1,2,4-triazole (B32235), these calculations are often performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)).

The geometry of this compound is defined by the spatial arrangement of its constituent rings and functional groups. The 1,2,4-triazole ring is a planar heterocyclic system. The attached cyclopropyl group, while conformationally restricted, can exhibit different orientations relative to the triazole ring. nih.gov Analysis of similar crystal structures shows that the dihedral angle between the mean plane of the cyclopropyl ring and the triazole ring is a key parameter. nih.gov For a related compound, the dihedral angle between a cyclopropyl ring and a triazole ring was found to be 55.6 (1)°. nih.gov X-ray diffraction studies of analogous cyclopropyl-triazole compounds have shown that they can crystallize in systems such as the monoclinic space group P2(1)/c. researchgate.net

The optimized geometrical parameters, including bond lengths and bond angles, can be calculated and compared with experimental data from X-ray crystallography where available. Theoretical calculations for related 4-amino-1,2,4-triazole (B31798) structures have shown that optimized bond lengths are often in close agreement with experimental values, with deviations typically being minimal. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.39 | C5-N1-N2 | 108.5 |

| N2-C3 | 1.32 | N1-N2-C3 | 110.0 |

| C3-N4 | 1.37 | N2-C3-N4 | 112.5 |

| N4-C5 | 1.33 | C3-N4-C5 | 104.0 |

| C5-N1 | 1.36 | N4-C5-N1 | 105.0 |

| C3-N(amine) | 1.35 | N1-C(cyclopropyl) | 1.48 |

Note: Data are illustrative, based on typical values for 1,2,4-triazole systems.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic data, which is invaluable for structural elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov These calculated shifts are typically compared against an internal standard, such as Tetramethylsilane (TMS), and can be correlated with experimental spectra. ufv.br

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl ring, the triazole ring, and the amine group. The protons of the cyclopropyl group typically appear in the upfield region, while the triazole ring proton appears further downfield. The amine (NH₂) protons often present as a broad singlet. urfu.ru Similarly, the ¹³C NMR spectrum will display characteristic signals for the carbons of the cyclopropyl and triazole rings. The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C-H (Triazole) | 7.9 - 8.2 | C3 (Triazole) | 157.0 |

| NH₂ | 5.0 - 5.5 (broad) | C5 (Triazole) | 160.5 |

| CH (Cyclopropyl) | 1.0 - 1.5 | CH (Cyclopropyl) | 10.0 - 15.0 |

| CH₂ (Cyclopropyl) | 0.6 - 1.0 | CH₂ (Cyclopropyl) | 5.0 - 10.0 |

Note: Values are illustrative and based on typical ranges for related structures. urfu.ru

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the nitrogen atoms of the triazole ring and the exocyclic amino group, due to the high electronegativity and lone pairs of electrons on these atoms. These sites represent the most probable centers for electrophilic attack. researchgate.net Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms, particularly those of the amino group, making them potential sites for nucleophilic interaction.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For this compound, the HOMO is likely localized on the electron-rich triazole ring and the amino group, while the LUMO may be distributed over the heterocyclic ring system. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to further quantify the molecule's reactivity. irjweb.comirjweb.com

Table 3: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.30 |

| E_LUMO | -1.75 |

| Energy Gap (ΔE) | 4.55 |

| Electronegativity (χ) | 4.03 |

| Chemical Hardness (η) | 2.28 |

| Chemical Softness (S) | 0.44 |

Note: Values are illustrative and based on DFT calculations for similar triazole derivatives. irjweb.comirjweb.com

Calculation of Thermodynamic Parameters and Stability

Computational methods can be used to predict the thermodynamic properties of a molecule in the gas phase. Parameters such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cv) can be calculated at different temperatures using statistical mechanics based on the results of frequency calculations. researchgate.net These parameters are essential for understanding the stability and energetics of the compound. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability relative to its constituent elements. chemeo.com Theoretical calculations using composite methods like G3(MP2) have shown very good agreement with experimental results for amino-1,2,4-triazoles. researchgate.net

Table 4: Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | 185.5 | kJ/mol |

| Entropy (S°) | 350.2 | J/mol·K |

| Heat Capacity (Cv) | 125.8 | J/mol·K |

Note: Values are illustrative and based on calculations for analogous heterocyclic compounds.

Investigation of Polarizability and Hyperpolarizability

The study of polarizability and hyperpolarizability is crucial for identifying materials with potential applications in nonlinear optics (NLO). nih.gov These properties describe the response of a molecule's charge distribution to an external electric field. DFT calculations can provide reliable values for the static dipole moment (μ), the mean polarizability (<α>), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (<β>). epstem.net

Molecules with large hyperpolarizability values are of significant interest for their NLO properties. nih.gov For this compound, the presence of the electron-donating amino group and the π-system of the triazole ring may contribute to a significant hyperpolarizability value, suggesting potential for NLO applications.

Table 5: Calculated Dipole Moment, Polarizability, and First-Order Hyperpolarizability

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (<α>) | 12.0 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (<β>) | 6.5 x 10⁻³⁰ esu |

Note: Values are illustrative and based on theoretical studies of related triazole systems. epstem.net

Investigation of Biological Activities and Molecular Mechanisms of Action Non Clinical Focus

In Vitro Antimicrobial Activity Studies

The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in numerous antimicrobial agents. mdpi.comnih.gov Research into derivatives of this structure, including those with cyclopropyl (B3062369) and amino substitutions, has revealed significant potential in combating various microbial pathogens.

While specific studies focusing solely on 1-cyclopropyl-1H-1,2,4-triazol-3-amine are not extensively detailed in publicly available literature, the broader class of 1,2,4-triazole derivatives has demonstrated notable antibacterial activity. For instance, novel Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial effects against Staphylococcus aureus. nih.gov The antibacterial efficacy of such compounds is often compared to standard drugs like streptomycin. nih.gov

In studies of related structures, the introduction of a cyclopropyl group to a quinolone core, which is then hybridized with a 1,2,4-triazole moiety, has been shown to yield compounds with high antimicrobial activity. mdpi.com For example, certain 1-cyclopropyl-6-fluoro-4-oxo-7-[4-({(4-ethyl)/(4-phenyl)-3-[(4-phenylpiperazin-1-yl)-methyl]-5-tioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}methyl)piperazin-1-yl]-1,4-dihydro-quinolin-3-carboxylic acids have demonstrated potent activity against a range of microorganisms. mdpi.com

The following table summarizes the antibacterial activity of some 1,2,4-triazole derivatives against common bacterial strains. It is important to note that these are related compounds, and the data does not represent the specific activity of this compound.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference Compound |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior or comparable to Streptomycin | Streptomycin |

| 1-Cyclopropyl-quinolone-triazole hybrids | Various microorganisms | High activity | --- |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | MIC = 5 µg/mL (for a derivative with a 4-trichloromethylphenyl group) | Ceftriaxone |

The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs. nih.gov This has spurred extensive research into novel triazole derivatives for their potential as new antifungal agents. Studies on various substituted 1,2,4-triazoles have demonstrated their efficacy against a range of fungal pathogens. For example, certain 4-amino-5-substituted-1,2,4-triazole-3-thiols have exhibited significant antifungal activity, in some cases greater than the standard drug fluconazole. nih.gov

The antifungal action of triazoles often involves the inhibition of enzymes crucial for fungal cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase. rjptonline.org The introduction of different substituents to the triazole ring can modulate the antifungal spectrum and potency. While direct data on this compound is limited, research on related compounds suggests that the presence of a cyclopropyl group can be favorable for antifungal activity. nih.gov

The table below presents findings on the antifungal activity of some 1,2,4-triazole derivatives.

| Compound Type | Fungal Strain | Activity | Reference Compound |

| 4-Amino-5-substituted-1,2,4-triazole-3-thiols | Colletotrichum capsici | Significant activity, some greater than Fluconazole | Fluconazole |

| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Strong effects, some superior to Ketoconazole | Ketoconazole |

| Triazole derivatives with cycloalkyl groups | Various plant fungi | Enhanced antifungal activity with cyclopropyl substitution | --- |

Enzymatic Inhibition and Receptor Binding Assays (Non-Mammalian, Non-Clinical Targets)

The antimicrobial effects of 1,2,4-triazole derivatives are often rooted in their ability to inhibit specific microbial enzymes that are essential for the pathogen's survival.

The 1,2,4-triazole ring is a key component in many agrochemical fungicides. rjptonline.org These compounds often target the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. rjptonline.org The inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death. The structural features of this compound, particularly the triazole ring, suggest that it could potentially interact with such agrochemical targets. For example, certain triazone derivatives have been investigated for their fungicidal activities against a variety of plant fungi. nih.gov

Structure-Activity Relationship (SAR) Studies of Triazole Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. For 1,2,4-triazole derivatives, several key structural features have been identified that impact their antimicrobial properties.

The nature and position of substituents on the 1,2,4-triazole ring play a significant role in determining the antimicrobial spectrum and potency. nih.govrsc.org For instance, in a series of 3,4,5-trisubstituted-1,2,4-triazoles, the specific groups at each position were found to be critical for high-affinity binding to their target. nih.gov

In the context of antibacterial activity, the presence of an amino group at the 3-position of the triazole ring is a feature of many biologically active compounds. rsc.orgmdpi.com SAR studies on Schiff bases of 1,2,4-triazoles have shown that substitutions on the phenyl ring can significantly influence antibacterial and antifungal activity. nih.gov

Regarding the cyclopropyl group, its inclusion in molecules can enhance biological activity. For example, in some triazole derivatives, the replacement of a phenyl group with a cyclopropyl group led to enhanced antifungal activity. nih.gov The rigid and lipophilic nature of the cyclopropyl group can influence how the molecule binds to its target enzyme.

The following table summarizes some key SAR findings for 1,2,4-triazole derivatives.

| Structural Feature | Impact on Activity | Example |

| Substituents on the triazole ring | Critical for potency and selectivity. | 3,4,5-trisubstituted-1,2,4-triazoles show varied target affinity based on substituents. nih.gov |

| 3-Amino group | Often associated with biological activity. | 3-Amino-1,2,4-triazoles are important building blocks for bioactive compounds. rsc.orgmdpi.com |

| Cyclopropyl group | Can enhance antifungal activity. | Replacement of a phenyl group with a cyclopropyl group improved antifungal efficacy in some derivatives. nih.gov |

| Schiff base formation at the amino group | Can modulate antimicrobial activity. | Substituents on the benzylidene moiety of Schiff bases influence the antimicrobial spectrum. nih.gov |

Computational Molecular Docking for Mechanism Elucidation

Computational molecular docking is a powerful in-silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. This technique provides insights into the potential mechanism of action by identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of the target. pensoft.net

For the general class of 1,2,4-triazoles, molecular docking studies have been instrumental in elucidating their structure-activity relationships for various therapeutic targets, including enzymes and receptors involved in cancer, microbial infections, and oxidative stress. pensoft.netnih.govuobaghdad.edu.iq These studies help in rationalizing the observed biological activities and in the design of more potent and selective derivatives.

However, no specific molecular docking studies detailing the target proteins, binding affinities, or interaction modes for This compound have been reported in the reviewed literature. Therefore, data tables on its binding energies or key amino acid interactions cannot be provided.

Applications in Chemical Biology and Advanced Materials Non Clinical

Role as a Synthetic Building Block for Complex Organic Molecules

Amino-1,2,4-triazoles are recognized as versatile and convenient molecular building blocks for constructing more complex, annulated heterocyclic systems. researchgate.netnuph.edu.ua The presence of both an amino group and the triazole ring system in 1-Cyclopropyl-1H-1,2,4-triazol-3-amine provides multiple reactive sites for further chemical modifications. These structures serve as efficient precursors in the synthesis of fused heterocyclic systems such as triazolo-annulated pyridines, azines, and azepines. researchgate.netnuph.edu.ua

The synthetic potential of amino-functionalized 1,2,3-triazoles has been analyzed and systematized, demonstrating their utility in creating a variety of fused ring systems that are important for synthetic and biomedical research. nuph.edu.ua The cyclocondensation of aminotriazoles with other reactants is a powerful method for generating these larger, more complex molecular architectures. researchgate.net For instance, the condensation of 1,2,3-triazole-4(5)-amines with methylene-active compounds is a demonstrated strategy for producing versatile triazolo[4,5-b]pyridines. nuph.edu.ua The reactivity of the amino group and the nitrogen atoms in the triazole ring allows for the regioselective construction of these fused systems, making compounds like this compound valuable intermediates in organic synthesis.

Development and Optimization of Agrochemical Compounds

The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of modern agrochemicals due to its broad spectrum of biological activities. rjptonline.org Derivatives of 1,2,4-triazole are widely employed as fungicides, herbicides, and insecticides. rjptonline.org The specific structural features of this compound, namely the cyclopropyl (B3062369) and amine groups, can be modified to optimize efficacy, selectivity, and environmental profile.

1,2,4-triazole derivatives are among the most significant classes of fungicides used in agriculture. nih.gov They function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, which leads to disruption of fungal growth. rjptonline.org The introduction of a cyclopropyl group into triazole-based compounds has been explored as a strategy to enhance antifungal activity. researchgate.net

Research into new 1,2,4-triazole derivatives continues to yield compounds with potent fungicidal properties against a wide range of plant pathogens. The efficacy of these compounds is often evaluated by determining their EC50 values (the concentration that causes 50% inhibition of fungal growth).

Table 1: Fungicidal Activity of Novel 1,2,4-Triazole Derivatives Against Various Plant Pathogens

| Compound ID | Target Fungus | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |

|---|---|---|---|---|

| **5a4*** | S. sclerotiorum | 1.59 | Difenoconazole | - |

| **5a4*** | P. infestans | 0.46 | Difenoconazole | - |

| **5a4*** | R. solani | 0.27 | Difenoconazole | - |

| **5a4*** | B. cinerea | 11.39 | Difenoconazole | - |

| **5b2*** | S. sclerotiorum | 0.12 | Difenoconazole | - |

Note: Compounds 5a4 and 5b2 are complex 1,2,4-triazole derivatives, not this compound itself. Data is illustrative of the fungicidal potential within the 1,2,4-triazole class. nih.gov

Studies have shown that specific structural modifications, such as the inclusion of halogenated phenoxy groups, can lead to broad-spectrum fungicidal activity. For example, compound 5a4 ((Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime) demonstrated significant activity against multiple fungal pathogens. nih.gov Similarly, compound 5b2 ((Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime) showed exceptionally low EC50 values against S. sclerotiorum. nih.gov

Beyond their fungicidal properties, 1,2,4-triazole derivatives have been investigated for their potential as herbicides and insecticides. rjptonline.org The compound 3-amino-1,2,4-triazole (also known as amitrole) is a known nonselective systemic herbicide used to control a variety of grasses and broadleaf weeds on non-food croplands. wikipedia.orgnih.gov This establishes the herbicidal potential of the core 3-amino-1,2,4-triazole structure.

Furthermore, research into hybrid molecules incorporating the 1,2,4-triazole scaffold has shown promise in developing new insecticides. researchgate.net A study focused on synthesizing 1,2,4-triazole derivatives containing an amidine moiety evaluated their insecticidal activity against agricultural pests like Aphis gossypii and Plutella xylostella. researchgate.net The results indicated that the majority of the synthesized compounds exhibited good activity against Aphis gossypii. researchgate.net

Table 2: Insecticidal Activity of Selected 1,2,4-Triazole-Amidine Hybrids

| Compound ID | Target Pest | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|---|

| **5a-9 to 5a-13*** | Aphis gossypii | 500 | >90% |

| Various Hybrids | Plutella xylostella | 500 | Moderate |

Note: Data represents complex derivatives of 1,2,4-triazole and is illustrative of the insecticidal potential of this class of compounds. researchgate.net

Catalyst Design and Ligand Applications in Catalysis

The nitrogen atoms within the 1,2,4-triazole ring make it an effective ligand for coordinating with metal ions. researchgate.net This property allows for the use of triazole derivatives in the design of catalysts and functional coordination complexes. rsc.org The ability of the triazole ring to act as a bridging ligand can be exploited to construct polynuclear metal coordination compounds.

While specific research on this compound as a catalyst or ligand is not detailed in the provided sources, the broader class of 1,2,4-triazoles is utilized in catalysis. For instance, an amine oxidase-inspired catalyst system using an o-quinone catalyst and a Lewis acid co-catalyst has been developed for the regioselective synthesis of 1,2,4-triazoles, highlighting the interaction of triazole precursors in catalytic cycles. rsc.org The multiple nitrogen coordination sites and the potential for hydrogen bonding make triazoles versatile building blocks for creating complex catalytic systems. researchgate.net

Integration into Functional Materials and Polymeric Systems

The structural characteristics of 1,2,4-triazole derivatives lend themselves to applications in materials science, particularly in the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com By functionalizing amino acids with a 1,2,4-triazole group, researchers have created versatile ligands for constructing high-dimensional networks. mdpi.com

These triazole-derivatized ligands, which possess both a carboxylic group and the N-heterocyclic triazole, can coordinate with various metal cations (like Cu(II), Fe(II), Zn(II), and Cd(II)) to form materials with diverse applications. mdpi.com These applications include:

Gas Adsorption: The resulting MOFs can exhibit porosity suitable for gas storage and separation. mdpi.com

Selective Synthesis: Coordination polymers can serve as sacrificial templates for the controlled synthesis of metal oxides with specific morphologies. mdpi.com

Functional Materials: The incorporation of triazoles has led to the development of Fe(II) spin crossover materials, which have potential uses in molecular electronics and sensors. mdpi.com

Additionally, 3-amino-1,2,4-triazole has been used in the synthesis of organic semiconductors through polymerization, indicating the potential for such compounds to be integrated into electrically conductive polymeric systems. researchgate.net

Emerging Research Directions and Future Prospects for 1 Cyclopropyl 1h 1,2,4 Triazol 3 Amine Research

Exploration of Novel Synthetic Pathways and Green Chemistry Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally relied on classical cyclization methods. However, the growing emphasis on sustainable development has spurred the adoption of green chemistry principles to minimize environmental impact. rasayanjournal.co.inresearchgate.netresearchgate.net The worldwide demand for environmentally friendly chemical processes necessitates the development of novel and cost-effective approaches to pollution prevention. rasayanjournal.co.inresearchgate.net Future research is increasingly focused on methodologies that offer high atom economy, reduced waste, and the elimination of hazardous solvents. researchgate.netresearchgate.net

Key green chemistry approaches being explored include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in It is a widely used green chemistry approach in drug synthesis. researchgate.net

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. tandfonline.comnih.gov

Mechanochemistry (Ball Milling): This solvent-free approach involves conducting reactions by grinding reactants together, often with a solid support like silica. unigoa.ac.in It has gained considerable attention for its high reaction rates and solventless procedures. unigoa.ac.in

Catalyst-Free and Solvent-Free Reactions: Eliminating catalysts and solvents simplifies reaction work-up, reduces waste, and lowers costs. rasayanjournal.co.inunigoa.ac.in The elimination of solvents is a key area of Green Chemistry. rasayanjournal.co.in

These modern "green" approaches often result in high yields of the target compounds and represent a significant step towards more sustainable chemical manufacturing. researchgate.net

Table 1: Comparison of Green Synthetic Methodologies for Triazole Synthesis

| Methodology | Principle | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy for rapid heating. | Faster reaction rates, higher yields, increased purity. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Employs acoustic cavitation to induce chemical reactions. | Enhanced reaction speed, improved yields, milder conditions. tandfonline.comnih.gov |

| Mechanochemistry (Ball Milling) | Uses mechanical force to initiate reactions. | Solvent-free, high efficiency, applicable to solid-state reactions. unigoa.ac.in |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced waste, lower environmental impact, simplified purification. rasayanjournal.co.inunigoa.ac.in |

Advanced Computational Modeling for Predictive Research

In silico methodologies are becoming indispensable tools for accelerating the discovery and optimization of novel triazole derivatives. nih.gov Computational techniques allow researchers to predict molecular properties, understand drug-receptor interactions, and screen large libraries of virtual compounds, thereby saving significant time and resources.

Key computational approaches include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target receptor, helping to elucidate its mechanism of action and binding affinity. pensoft.netnih.govtandfonline.com The analysis of receptor-ligand interactions is crucial for understanding the potential of drug candidates. pensoft.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-receptor complex over time, offering a more realistic representation of biological interactions than static docking models. pensoft.netnih.govtandfonline.com

Density Functional Theory (DFT) Studies: DFT is used to determine the electronic structure, molecular properties, bond lengths, and bond energies of compounds, which helps in understanding their reactivity and stability. tandfonline.com

ADME Predictions: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, which is crucial for evaluating their potential as therapeutic agents. pensoft.net

These computational studies have been successfully applied to 1,2,4-triazole derivatives to identify potential inhibitors for targets in lung cancer, breast cancer, and oxidative stress pathways. nih.govtandfonline.comresearchgate.net For instance, virtual screening followed by MD simulations has identified triazole-based compounds with high binding affinity for targets like the Epidermal Growth Factor Receptor (EGFR). tandfonline.com

Table 2: Applications of Computational Modeling in Triazole Research

| Computational Technique | Application | Research Outcome |

|---|---|---|

| Molecular Docking | Predicts ligand-receptor binding modes. | Identification of potential inhibitors for enzymes like aromatase and EGFR. nih.govtandfonline.com |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-receptor complexes. | Confirmation of stable interactions within a biological target's binding pocket. nih.govnih.gov |

| MMGBSA/MMPBSA Calculations | Estimates binding free energy. | Quantifies the binding affinity of triazole derivatives to their targets. nih.govresearchgate.net |

| ADME Prediction | Evaluates pharmacokinetic properties. | Assesses drug-likeness based on parameters like Lipinski's rule of five. pensoft.net |

Discovery of Undiscovered Non-Clinical Biological Targets and Modes of Action

While the 1,2,4-triazole scaffold is a component of many established antifungal drugs, current research is focused on uncovering new biological activities and mechanisms of action. researchgate.net The versatility of the triazole ring allows for structural modifications that can target a wide array of biological systems. nih.gov

Emerging areas of investigation for triazole derivatives include:

Anticancer Activity: Researchers are designing and evaluating novel triazole compounds as potential anticancer agents. nih.govrsc.org Targets of interest include cyclin-dependent kinases (CDK4/6) and aromatase, which are implicated in breast cancer, as well as EGFR in lung cancer. nih.govtandfonline.comrsc.org

Enzyme Inhibition: The triazole nucleus is a key pharmacophore for targeting various enzymes. nih.gov Beyond the well-known inhibition of fungal CYP51, studies are exploring the inhibition of enzymes involved in oxidative stress and other disease pathways. researchgate.netmdpi.com

Antimicrobial Properties: With the rise of antimicrobial resistance, there is an urgent need for new antibacterial agents. mdpi.com 1,2,4-triazole derivatives are being investigated for their activity against a range of pathogenic bacteria. mdpi.com

Anti-inflammatory and Analgesic Effects: The pharmacological profile of triazoles extends to potential anti-inflammatory, anticonvulsant, and analgesic properties, opening avenues for new therapeutic applications. frontiersin.orgresearchgate.net

The exploration of these diverse biological activities highlights the potential of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine and related compounds to serve as lead structures for the development of new therapeutics. nih.gov

Table 3: Investigated Non-Clinical Biological Targets for Triazole Derivatives

| Biological Target | Therapeutic Area | Example |

|---|---|---|

| Aromatase | Breast Cancer | Inhibition of estrogen synthesis. nih.gov |

| EGFR | Lung Cancer | Inhibition of tumor cell proliferation. tandfonline.com |

| CDK4/6 | Breast Cancer | Induction of apoptosis and cell cycle arrest. rsc.org |

| 14α-demethylase (CYP51) | Fungal Infections | Disruption of fungal cell membrane synthesis. mdpi.com |

| DNA Gyrase | Bacterial Infections | Inhibition of bacterial DNA replication. mdpi.com |

Interdisciplinary Applications in Sustainable Technologies

The utility of the triazole scaffold is not limited to pharmacology; its unique chemical properties make it suitable for a range of interdisciplinary applications, particularly in the development of sustainable technologies. nih.govfrontiersin.org

Potential applications include:

Materials Science: The ability of the triazole ring to coordinate with metal ions makes it a valuable building block for creating metal-organic frameworks (MOFs) and coordination polymers. chemijournal.com These materials have potential uses in gas storage, catalysis, and the development of organic LEDs. unigoa.ac.inchemijournal.com

Agrochemicals: Triazole compounds are important in the agricultural sector, where they are used as fungicides and other crop protection agents. frontiersin.orgresearchgate.net Research in this area focuses on developing more effective and environmentally benign agrochemicals.

Corrosion Inhibition: Certain heterocyclic compounds, including triazoles, can form protective layers on metal surfaces, inhibiting corrosion. This application is crucial for extending the lifespan of infrastructure and reducing the environmental and economic costs of corrosion.

These applications demonstrate the broad potential of triazole chemistry to contribute to advancements in materials science and sustainable industrial processes.

Challenges and Opportunities in Triazole Chemistry Research

The field of triazole chemistry, while rich with potential, faces several challenges that also present opportunities for innovation.

Challenges:

Antimicrobial Resistance: The increasing prevalence of microbial strains resistant to existing triazole-based drugs is a significant threat to their effectiveness, particularly in antifungal therapy. tandfonline.com

Synthetic Efficiency: While green chemistry methods are advancing, there remains a need for more efficient, selective, and scalable synthetic routes to produce complex triazole derivatives. chemijournal.com

Spectrum of Activity: Many current triazole antifungals have a limited spectrum of activity, constraining their clinical use. tandfonline.com

Opportunities:

Combating Resistance: The challenge of resistance creates an opportunity to design novel triazole structures that can overcome existing resistance mechanisms. tandfonline.com

Drug Repurposing: In silico and in vitro screening of existing FDA-approved triazole-based drugs for new therapeutic uses is a promising and efficient approach to drug discovery. tandfonline.com

Molecular Hybridization: Creating hybrid molecules that combine the triazole scaffold with other pharmacophores is a strategy to develop new drug candidates with enhanced efficacy and broader activity spectra. nih.gov

Expansion into New Fields: The unique properties of the triazole ring offer vast opportunities for applications beyond medicine, including advanced materials and sustainable technologies. chemijournal.com

Continued research and interdisciplinary collaboration will be key to overcoming the challenges and fully realizing the immense potential of 1,2,4-triazole chemistry.

Q & A

Q. What are the optimized synthetic routes for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine, and how can regioselectivity be controlled?

Microwave-assisted synthesis has been employed for regioselective preparation of 3-amino-1,2,4-triazole derivatives. Key steps include cyclocondensation of thioureas with hydrazines under microwave irradiation, achieving yields up to 82% . To control regioselectivity, substituent positioning on the aryl ring and reaction time/temperature must be optimized. Characterization via H NMR and DEPT-Q spectroscopy confirms regiochemistry .

Q. How can the purity and structural identity of this compound be validated?

Use a combination of:

- Elemental analysis (C, H, N) to confirm stoichiometry.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- Multinuclear NMR (H, C, N) to resolve tautomeric forms and substituent effects .

- X-ray crystallography (via SHELX programs) for unambiguous structural determination .

Q. What safety protocols are critical for handling this compound?

- Wear PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood due to potential respiratory irritation.

- Store at -20°C in airtight, light-protected containers to prevent degradation .

- Follow IARC guidelines for waste disposal, as aminotriazoles may have carcinogenic potential .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict molecular electrostatic potential, HOMO-LUMO gaps, and charge distribution. Hirshfeld surface analysis can map intermolecular interactions in crystallized forms . Pair these with molecular docking to evaluate binding affinities to biological targets (e.g., HIV-1 reverse transcriptase) .

Q. How does the cyclopropyl group influence bioactivity compared to other substituents?

Cyclopropyl analogs enhance metabolic stability and hydrophobic interactions in enzyme binding pockets. For example, cyclopropyl-HEPT derivatives show improved HIV-1 RT inhibition over isopropyl analogs due to reduced steric hindrance and optimized π-π stacking in the hydrophobic W229 pocket . Structure-activity relationship (SAR) studies suggest that substituent bulk and electronic effects critically modulate potency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Ensure consistent IC/EC measurements via orthogonal assays (e.g., enzymatic vs. cellular).

- Tautomerism analysis : Use N NMR or X-ray to confirm dominant tautomeric forms, which affect binding .

- Crystallographic refinement : SHELXL can resolve disorder in cyclopropyl groups, clarifying conformational impacts .

Q. How can this compound be derivatized for enhanced pharmacological properties?

- N-Functionalization : Introduce sulfonyl or acyl groups at the triazole N1 position to improve solubility and bioavailability .

- Metal coordination : Utilize the triazole amine as a ligand for transition metals (e.g., Cu, Zn) to develop antimicrobial or anticancer agents .

- Click chemistry : Azide-alkyne cycloaddition to append fluorophores or targeting moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.